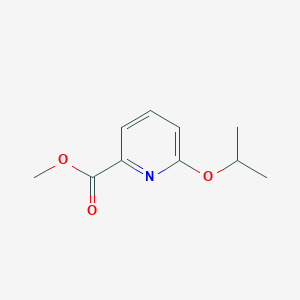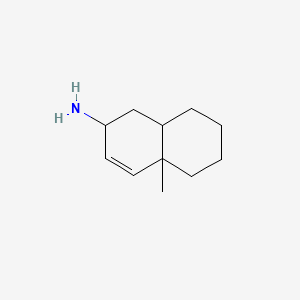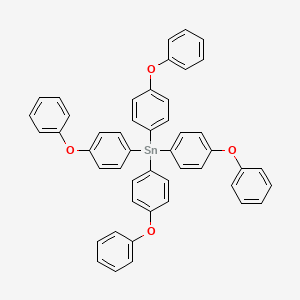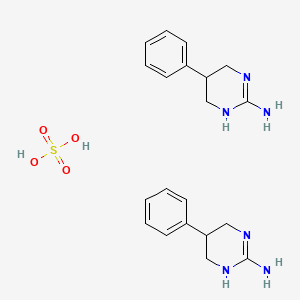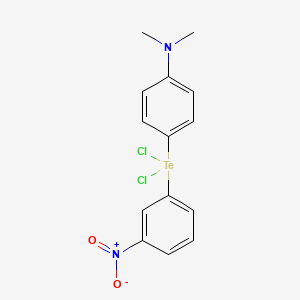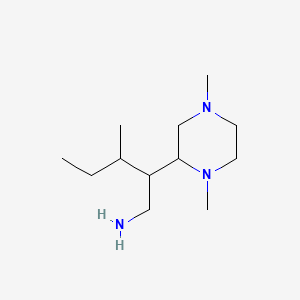
2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine is a chemical compound with the molecular formula C12H27N3 and a molecular weight of 213.36 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a sec-butyl group and a dimethylaminoethyl group. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine typically involves the reaction of piperazine with sec-butyl bromide and dimethylaminoethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into secondary amines.
Substitution: Nucleophilic substitution reactions with halogenated compounds can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various alkylated piperazine derivatives.
科学的研究の応用
2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antidepressant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. This modulation can result in various pharmacological effects, including mood stabilization and seizure control .
類似化合物との比較
Similar Compounds
1-(2-Dimethylaminoethyl)piperazine: Similar structure but lacks the sec-butyl group.
N,N-Dimethyl-1-piperazineethanamine: Similar structure but with different substituents on the piperazine ring.
Uniqueness
2-(1-sec-Butyl-2-(dimethylamino)ethyl)piperazine is unique due to the presence of both sec-butyl and dimethylaminoethyl groups, which confer distinct chemical and biological properties. These structural features enhance its binding affinity to specific receptors and its potential therapeutic applications .
特性
CAS番号 |
69382-07-6 |
|---|---|
分子式 |
C12H27N3 |
分子量 |
213.36 g/mol |
IUPAC名 |
2-(1,4-dimethylpiperazin-2-yl)-3-methylpentan-1-amine |
InChI |
InChI=1S/C12H27N3/c1-5-10(2)11(8-13)12-9-14(3)6-7-15(12)4/h10-12H,5-9,13H2,1-4H3 |
InChIキー |
VGENMQHCQGVVME-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CN)C1CN(CCN1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


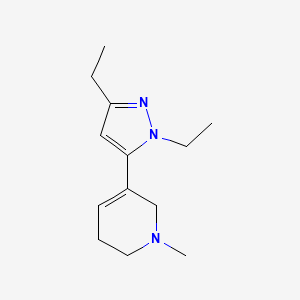
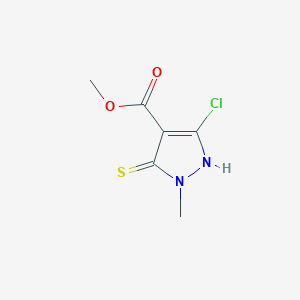
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
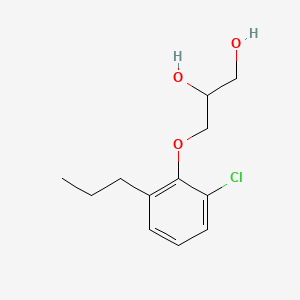
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
